N-Acetylcadaverine

Description

n-(5-Aminopentyl)acetamide has been reported in Drosophila melanogaster and Saccharomyces cerevisiae with data available.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-aminopentyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7(10)9-6-4-2-3-5-8/h2-6,8H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOIHHAKNOFHOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186068 |

Source

|

| Record name | Monoacetylcadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | N-Acetylcadaverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32343-73-0 |

Source

|

| Record name | Acetylcadaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32343-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoacetylcadaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032343730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoacetylcadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-Aminopentyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Acetylcadaverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Acetylcadaverine: Unveiling the Chemical Properties, Structure, and Biological Significance of a Novel Biogenic Amine

For Immediate Release

[City, State] – [Date] – This comprehensive technical guide offers a deep dive into the chemical properties, structure, and emerging biological relevance of N-Acetylcadaverine, a molecule of growing interest to researchers, scientists, and drug development professionals. While much remains to be elucidated about this intriguing biogenic amine, this document synthesizes the current state of knowledge to provide a foundation for future investigation.

Introduction: The Emerging Significance of this compound

This compound is an acetylated derivative of cadaverine, a diamine produced through the decarboxylation of the amino acid lysine.[1] As a human metabolite, this compound is found in various biological fluids and tissues, and recent studies have begun to shed light on its potential roles in both physiological and pathological processes.[1] This guide will provide a detailed exploration of its chemical nature, biosynthetic origins, and potential as a biomarker and therapeutic target.

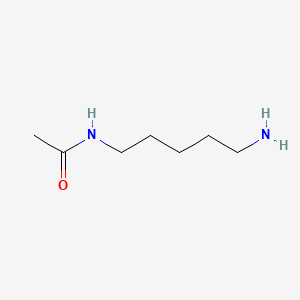

Chemical Structure and Physicochemical Properties

This compound, with the systematic name N-(5-aminopentyl)acetamide, is a primary amino compound and a member of the acetamide class.[1] The acetylation of one of the primary amino groups of cadaverine alters its physicochemical properties, influencing its polarity, charge, and interactions with biological macromolecules.

Below is a summary of its key computed chemical properties:

| Property | Value | Source |

| Molecular Formula | C7H16N2O | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| IUPAC Name | N-(5-aminopentyl)acetamide | [1] |

| CAS Number | 32343-73-0 | |

| Water Solubility | 23.7 g/L (Predicted) | |

| logP | -0.4 (Predicted) | |

| pKa (Strongest Basic) | 10.21 (Predicted) |

Biosynthesis and Metabolism: An Area of Active Investigation

The metabolic pathways governing the synthesis and degradation of this compound are not yet fully characterized. However, it is understood to be derived from cadaverine, which itself is a product of lysine metabolism.

Biosynthesis of the Precursor: Cadaverine

Cadaverine is synthesized from the essential amino acid L-lysine through a decarboxylation reaction catalyzed by the enzyme lysine decarboxylase (LDC). This pathway is prevalent in bacteria and plants.

Caption: Postulated Metabolic Pathways of this compound.

Physiological and Pathological Roles: An Emerging Picture

The precise physiological functions of this compound in mammals are still under investigation. However, its association with certain pathological conditions suggests it may serve as a valuable biomarker.

Potential Role in Cancer

Several studies have implicated polyamines and their acetylated derivatives in cancer progression. While direct evidence for this compound's role is limited, related N-acetylated polyamines have been linked to cancer cell proliferation. [2][3]One study identified increased levels of N-acetylputrescine and cadaverine in the plasma of rats with squamous cell carcinoma of the lung, suggesting their potential as cancer biomarkers. [3]Further research is needed to clarify the specific contribution of this compound to tumorigenesis and its utility as a diagnostic or prognostic marker.

Association with Other Conditions

There is currently a lack of substantial evidence directly linking this compound to other specific diseases. Its classification as a uremic toxin has been considered, but its role in the pathophysiology of kidney disease remains to be established. [4][5]

Toxicological Profile

There is a significant lack of toxicological data specifically for this compound. While its precursor, cadaverine, is known to be toxic in large doses, the acetylation process may alter its toxicological profile. [6]Safety data sheets for this compound indicate that it is corrosive and can cause severe skin burns and eye damage. [7]However, comprehensive studies on its acute and chronic toxicity, including the determination of an LD50, are not currently available in the public domain.

Analytical Methodologies: A Critical Need for Validated Protocols

The accurate quantification of this compound in biological matrices is crucial for advancing our understanding of its biological roles. While no standardized, validated protocols have been published specifically for this compound, methodologies for related N-acetylated compounds can be adapted.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most promising technique for the sensitive and specific quantification of this compound in complex biological samples such as plasma and urine.

6.1.1. Experimental Protocol: A General Framework for LC-MS/MS Analysis

The following protocol provides a general workflow that can be optimized and validated for this compound analysis.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step. The specific gradient will require optimization.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion.

-

Precursor Ion (Q1): [M+H]+ for this compound (m/z 145.1).

-

Product Ions (Q3): Fragmentation of the precursor ion will yield characteristic product ions that need to be identified and optimized for maximum intensity.

-

-

Instrument Parameters: Dwell time, collision energy, and other source parameters must be optimized for maximum sensitivity.

-

Caption: General Workflow for LC-MS/MS Analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of this compound, but it requires a derivatization step to increase its volatility.

6.2.1. Derivatization

Common derivatization reagents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). [8][9]The choice of reagent and reaction conditions must be optimized to ensure complete and stable derivatization of both the primary and secondary amine groups of this compound.

Future Directions and Applications in Drug Development

The study of this compound is in its nascent stages, and significant research is required to fully understand its biological importance.

-

Elucidation of Metabolic Pathways: Identifying the specific N-acetyltransferase and deacetylase enzymes will be critical for understanding the regulation of this compound levels.

-

Functional Studies: Investigating the direct effects of this compound on cellular processes, such as cell signaling and proliferation, will clarify its physiological roles.

-

Biomarker Validation: Large-scale clinical studies are needed to validate the potential of this compound as a biomarker for cancer and other diseases.

-

Therapeutic Targeting: Should this compound be implicated in disease pathogenesis, the enzymes involved in its metabolism could become novel targets for drug development.

Conclusion

This compound is a biogenic amine with emerging significance in biological research. While our understanding of its metabolism, physiological function, and toxicological profile is currently limited, its potential as a biomarker, particularly in the context of cancer, warrants further investigation. The development and validation of robust analytical methods will be paramount to advancing our knowledge of this intriguing molecule and unlocking its potential in diagnostics and therapeutics.

References

-

N-acetyltransferase. In: Wikipedia. ; 2023. [Link]

- Della Ragione, F., & Pegg, A. E. (1982). Studies of the specificity and kinetics of rat liver spermidine/spermine N1-acetyltransferase. Biochemical Journal, 208(3), 615-621.

-

Human Naa50 Shows Serotonin N-Acetyltransferase Activity, and Its Overexpression Enhances Melatonin Biosynthesis, Resulting in Osmotic Stress Tolerance in Rice. MDPI. [Link]

-

N-acetyltransferases of rat liver and blood: substrate specificities. PubMed. [Link]

-

N-acetylaspartate improves cell survival when glucose is limiting. bioRxiv. [Link]

-

This compound. PubChem. [Link]

-

The role of N-acetyltransferases in cancers. PubMed. [Link]

-

Role of N-cadherin in proliferation, migration, and invasion of germ cell tumours. PMC. [Link]

-

Role of Increased n-acetylaspartate Levels in Cancer. PMC. [Link]

-

A pan-cancer analysis of the oncogenic role of N-acetyltransferase 8 like in human cancer. BMC Cancer. [Link]

-

This compound. PubChem. [Link]

-

N-acetyl amino acid deacetylase–catalyzed deacetylation reactions. ResearchGate. [Link]

-

Acetyltransferases & Deacetylases. CD BioSciences. [Link]

-

Unexpected Acetylation of Endogenous Aliphatic Amines by Arylamine N‐Acetyltransferase NAT2. ResearchGate. [Link]

-

What is new in uremic toxicity? PMC. [Link]

-

A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and acetaminophen glucuronide in mouse plasma, liver and kidney: Method validation and application to a pharmacokinetic study. PubMed. [Link]

-

Structural basis of substrate-binding specificity of human arylamine N-acetyltransferases. PubMed. [Link]

-

Distribution of free N-acetylneuraminic acid in rat organs. PubMed. [Link]

-

Eukaryotic arylamine N-acetyltransferase. Investigation of substrate specificity by high-throughput screening. University of Oxford. [Link]

-

Uremic toxins overload accelerates renal damage in a rat model of chronic renal failure. PubMed. [Link]

-

N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice. NIH. [Link]

-

Unexpected Acetylation of Endogenous Aliphatic Amines by Arylamine N‐Acetyltransferase NAT2. PMC. [Link]

-

Localization of N-acetyltransferases NAT1 and NAT2 in human tissues. PubMed. [Link]

-

Deacetylation. Encyclopedia MDPI. [Link]

-

Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. MDPI. [Link]

-

Uremic Toxins and Protein-Bound Therapeutics in AKI and CKD: Up-to-Date Evidence. MDPI. [Link]

-

Showing Compound this compound (FDB022947). FooDB. [Link]

-

Absolute Concentrations of Metabolites in the Adult Human Brain in Vivo: Quantification of Localized Proton MR Spectra. ResearchGate. [Link]

-

Acute poisoning with acetamiprid: a case report. PMC. [Link]

-

Detecting natural abundance carbon signal of NAA metabolite within 12-cm3 localized volume of human brain using 1H-[13C] NMR spectroscopy. PubMed. [Link]

-

Mini-review: Human N-acetyltransferase genetic polymorphisms in susceptibility to aromatic amine and alkylaniline genotoxicity. PMC. [Link]

-

A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study. RSC Publishing. [Link]

-

N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice. PubMed. [Link]

-

Changes in targeted metabolomics in lung tissue of chronic obstructive pulmonary disease. BMC Pulmonary Medicine. [Link]

-

Uremic toxin – Knowledge and References. Taylor & Francis. [Link]

-

GC Derivatization. Restek. [Link]

-

Acute poisoning with neonicotinoid insecticides: a case report and literature review. PubMed. [Link]

-

A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma. Semantic Scholar. [Link]

-

Investigation of human n-acetyltransferases (NAT1 and NAT2) genetic polymorphisms in susceptibility to aromatic amine and alkyla. ThinkIR. [Link]

-

Acetamide - SAFETY DATA SHEET. PENTA. [Link]

-

From Physicochemical Classification to Multidimensional Insights: A Comprehensive Review of Uremic Toxin Research. PubMed Central. [Link]

-

A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]

-

Quantitative profiling of bile acids in biofluids and tissues based on accurate mass high resolution LC-FT-MS: Compound class targeting in a metabolomics workflow. ResearchGate. [Link]

Sources

- 1. Rat liver polysome N alpha-acetyltransferase: substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Increased n-acetylaspartate Levels in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A pan-cancer analysis of the oncogenic role of N-acetyltransferase 8 like in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is new in uremic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Showing Compound this compound (FDB022947) - FooDB [foodb.ca]

- 7. This compound | C7H16N2O | CID 189087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

N-Acetylcadaverine: A Metabolic Vector in Neurodegenerative Disease

The following technical guide details the role, detection, and significance of N-Acetylcadaverine (NACad) in neurodegenerative disease models, specifically focusing on Parkinson’s Disease (PD) and Multiple System Atrophy (MSA).

Technical Guide for Metabolomic Profiling & Biomarker Validation[1]

Part 1: Executive Summary & Biochemical Context

This compound (NACad) is an emerging polyamine derivative that has recently been identified as a high-fidelity biomarker for synucleinopathies, particularly Parkinson’s Disease (PD).[1] Unlike the widely studied N-acetylaspartate (NAA), which marks neuronal integrity, NACad represents a critical intersection between host lysine catabolism and gut microbiome dysbiosis .[1]

Recent metabolomic profiling using LASSO regression models has isolated NACad as one of the top predictive metabolites for PD, often exhibiting higher fold-changes than canonical markers.[1] Its presence in biofluids (plasma, urine, CSF) serves as a proxy for the "polyamine stress response" and blood-brain barrier (BBB) permeability to gut-derived toxins.[1]

The Biogenic Axis: From Gut to Brain

NACad is not primarily synthesized de novo by the human CNS in isolation.[1] It is the product of a trans-kingdom metabolic handoff:

-

Precursor: Dietary or endogenous L-Lysine .[1]

-

Bacterial Transformation: Gut microbiota (specifically Bacteroides spp.) express lysine decarboxylase (LdcC/CadA), converting lysine to Cadaverine .[1]

-

Acetylation: Cadaverine is acetylated to this compound by host N-acetyltransferases (NAT1/NAT2) in the liver or by specific bacterial enzymes before entering systemic circulation.[1]

-

Neuro-Invasion: In PD and MSA, compromised BBB integrity allows these polyamine derivatives to accumulate in the CSF, correlating with motor severity.[1]

Part 2: Mechanistic Signaling & Pathway Visualization[1]

The following diagram illustrates the "Gut-Liver-Brain Axis" specific to this compound accumulation in neurodegenerative states.

Caption: The trans-kingdom synthesis of this compound.[1] Gut-derived cadaverine is acetylated by host enzymes and accumulates in the CNS during neurodegenerative BBB compromise.[1]

Part 3: Clinical Evidence & Data Summary[2]

Recent high-throughput metabolomics studies have validated NACad as a discriminatory biomarker.[1] The table below synthesizes key findings from PD and MSA cohorts.

| Disease Model | Biofluid | Fold Change (vs Control) | Statistical Significance | Key Insight |

| Parkinson's (PD) | Plasma | ↑ 1.28 - 2.50 | p < 0.001 | Selected by LASSO regression as a top predictive feature for PD diagnosis.[1] |

| Multiple System Atrophy (MSA) | CSF | ↑ 3.36 | p < 0.001 | Shows higher elevation in MSA than PD, suggesting utility in differential diagnosis. |

| Germ-Free Mice | Plasma/Feces | ↓ >90% | p < 0.0001 | Confirms NACad is primarily microbiome-dependent; absent without bacterial lysine decarboxylation.[1] |

| Alzheimer's (AD) | Urine | Variable | p < 0.05 | Less consistent than in synucleinopathies; often correlates with general frailty/gut dysbiosis.[1] |

Causality Note: The elevation of NACad is not merely a bystander effect. It reflects the "Polyamine Stress Response" (PSR), where cells acetylate polyamines to facilitate their excretion or catabolism during metabolic stress.[1] In PD, this mechanism is hyperactive due to systemic oxidative stress and gut permeability.[1]

Part 4: Experimental Protocols (Self-Validating Systems)

To accurately measure this compound, researchers must overcome its low endogenous abundance and polarity.[1] Standard reverse-phase LC is often insufficient without derivatization.[1]

Protocol A: Targeted LC-MS/MS Quantification

Objective: Quantify NACad in plasma or CSF with femtomolar sensitivity.[1]

Reagents:

-

Derivatizing Agent: Isobutyl Chloroformate (IBCF) or Benzoyl Chloride (BzCl).[1] Rationale: Increases hydrophobicity for better retention on C18 columns and enhances ionization efficiency.

-

Internal Standard: D8-N-Acetylcadaverine (or D8-Spermidine if unavailable).[1]

Step-by-Step Workflow:

-

Sample Preparation:

-

Derivatization (Isobutyl Chloroformate Method):

-

Add 50 µL of borate buffer (pH 9.[1]0) to the supernatant.[1][2][3]

-

Add 20 µL of Isobutyl Chloroformate.[1]

-

Incubate at 37°C for 15 minutes.

-

Quench with 200 µL of water.

-

Extract derivatives with 400 µL of Diethyl Ether (or Ethyl Acetate).[1]

-

Evaporate organic layer to dryness and reconstitute in 50% Methanol.

-

-

LC-MS/MS Parameters:

-

Column: Kinetex C18 EVO (2.1 x 100 mm, 1.7 µm).[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Ionization: ESI Positive Mode.

-

MRM Transition (NACad-IBCF derivative):

-

Precursor: m/z [Calculated Mass + H]+

-

Product: m/z [Specific fragment, typically loss of isobutyl group].

-

Note: Native NACad (underivatized) is m/z 159.1 → 100.1 (loss of acetamide group).

-

-

Workflow Visualization

Caption: Optimized workflow for this compound quantification using chemical derivatization to enhance MS sensitivity.

Part 5: References

-

Diagnostic metabolomic profiling of Parkinson's disease biospecimens. Source: Henry Ford Health / Neurobiology of Disease (2023).[1] Relevance: Identifies this compound via LASSO regression as a top predictive marker for PD.[1][4][5][6] URL:[Link]

-

Integrative Analysis of Metabolome and Proteome in CSF of Patients with Multiple System Atrophy. Source: International Journal of Molecular Sciences (2022).[1][5] Relevance: Demonstrates a 3.36-fold increase of this compound in MSA CSF.[1] URL:[Link]

-

Tissue-wide metabolomics reveals wide impact of gut microbiota on mice metabolite composition. Source: bioRxiv / Scientific Reports (2021).[1] Relevance: Confirms this compound is significantly depleted in germ-free mice, proving its microbial origin.[1] URL:[Link]

-

Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. Source: Protocol Exchange / Nature (2018).[1] Relevance: Provides the foundational chemistry for the derivatization protocol described above. URL:[Link]

-

The Molecular Role of Polyamines in Age-Related Diseases. Source: Molecules (2023).[1][7][8] Relevance: Reviews the "Polyamine Stress Response" and the acetylation of polyamines in neurodegeneration. URL:[Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. repositori.urv.cat [repositori.urv.cat]

- 4. Diagnostic metabolomic profiling of Parkinson's disease biospecimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantitative Analysis of N-Acetylcadaverine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed and robust protocol for the identification and quantification of N-Acetylcadaverine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a mono-acetylated derivative of the biogenic amine cadaverine, is an increasingly important metabolite in biomedical and microbiological research. Due to its polarity and low volatility, a chemical derivatization step is essential for successful GC-MS analysis. This guide provides a comprehensive workflow, from sample preparation and derivatization to instrument parameters and data analysis, designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method.

Introduction and Scientific Rationale

This compound is a polyamine metabolite formed through the acetylation of cadaverine. Its presence and concentration in various biological systems, including mammalian tissues, urine, and bacterial cultures, are of significant interest. Fluctuations in this compound levels have been associated with various physiological and pathological states, making it a potential biomarker.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical platform for this application, offering high chromatographic resolution, sensitive detection, and definitive compound identification through mass spectral data.[1][2] However, the inherent chemical properties of this compound—specifically the presence of a secondary amide and a primary amine—render it polar and non-volatile. Direct injection into a GC system would result in poor peak shape, low sensitivity, and thermal degradation.

To overcome this, a chemical derivatization strategy is employed. The protocol herein utilizes a two-step methoximation and silylation process.[3] This procedure effectively "caps" the active hydrogen atoms on the primary amine group with non-polar trimethylsilyl (TMS) groups, which drastically increases the molecule's volatility and thermal stability, making it amenable to GC analysis.[4] This methodological choice ensures sharp chromatographic peaks, improved sensitivity, and the generation of reproducible, characteristic mass spectra for confident identification and quantification.

Experimental Workflow Overview

The entire analytical process can be visualized as a sequential workflow, ensuring that each step logically follows the last to guarantee data integrity and reproducibility.

Caption: Overall workflow for this compound analysis.

Materials, Reagents, and Instrumentation

Reagents and Standards

-

This compound standard (≥98% purity)

-

Internal Standard (IS): N-Acetylputrescine or a stable isotope-labeled this compound (e.g., d4-N-Acetylcadaverine)

-

Derivatization Reagents:

-

Solvents (HPLC or GC grade):

-

Pyridine

-

Acetonitrile

-

Methanol

-

Ethyl Acetate

-

-

Reagents for Sample Preparation:

-

Formic Acid

-

Ultrapure water

-

-

Pressurized Gases:

-

Helium (99.999% purity)

-

Nitrogen (for evaporation)

-

Instrumentation and Consumables

-

Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.

-

Mass Spectrometer: Agilent 5977B MSD, or a triple quadrupole (MS/MS) or Time-of-Flight (TOF) system for enhanced selectivity and sensitivity.[2][6]

-

GC Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).[5][7]

-

Autosampler: For automated, reproducible injections.

-

Consumables: 2 mL GC vials with inserts, screw caps with septa, assorted micropipettes, centrifuge tubes.

-

Equipment: Centrifuge, nitrogen evaporator or vacuum concentrator, heating block/thermomixer.

Detailed Protocols

Preparation of Standards and Calibration Curve

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard and the chosen Internal Standard into separate 10 mL volumetric flasks using methanol. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

-

Calibration Curve Samples: In separate GC vials, place an aliquot of each working standard solution. Add a fixed amount of the Internal Standard solution (e.g., to a final concentration of 5 µg/mL). Evaporate the solvent to complete dryness under a gentle stream of nitrogen before proceeding to the derivatization step.

Sample Preparation Protocol (from Plasma/Serum)

This protocol is a representative example for a complex biological fluid. It must be optimized and validated for other matrices.[8]

-

Sample Collection: Collect biological samples and store them immediately at -80°C to quench metabolic activity.[9]

-

Thawing & Spiking: Thaw samples on ice. In a 2 mL microcentrifuge tube, add 100 µL of the plasma/serum sample. Spike with 10 µL of the Internal Standard working solution.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample to precipitate proteins.[10] Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[9]

-

Supernatant Collection: Carefully transfer the supernatant to a new GC vial, being cautious not to disturb the protein pellet.

-

Evaporation: Evaporate the supernatant to complete dryness using a nitrogen evaporator or a vacuum concentrator. The sample is now ready for derivatization.

Chemical Derivatization Protocol

This two-step process is critical for rendering the analyte volatile.[3] It should be performed in a well-ventilated fume hood.

-

Methoximation (Step 1):

-

Rationale: This step stabilizes any carbonyl groups present in the sample matrix and prevents tautomerization of the analyte, which could lead to multiple derivative peaks.[3]

-

Procedure: Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried sample residue. Cap the vial tightly and vortex. Incubate at 60°C for 45 minutes in a heating block.

-

-

Silylation (Step 2):

-

Rationale: This step replaces the active hydrogen on the primary amine of this compound with a non-polar trimethylsilyl (TMS) group, making the molecule volatile and thermally stable for GC analysis.[4]

-

Procedure: After the vial has cooled to room temperature, add 80 µL of MSTFA. Cap tightly, vortex, and incubate at 60°C for 60 minutes.

-

-

Final Sample: After cooling, the sample is ready for GC-MS analysis.

Caption: Derivatization of this compound for GC-MS.

GC-MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

| Parameter | Setting | Rationale |

| GC System | ||

| Injector Mode | Splitless | Maximizes analyte transfer to the column for trace-level detection.[6] |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the derivatized analyte without thermal degradation. |

| Injection Volume | 1 µL | Standard volume for splitless injection. |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency.[5] |

| Constant Flow Rate | 1.2 mL/min | Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time.[6] |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Separates the analyte from solvent and matrix components and ensures elution of the derivatized compound.[5] |

| MS System | ||

| Ionization Mode | Electron Impact (EI) | Standard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns.[5] |

| Ionization Energy | 70 eV | Standard energy for creating consistent and comparable mass spectra.[5] |

| Ion Source Temperature | 230 °C | Maintains a clean ion source and prevents condensation of analytes. |

| Quadrupole Temperature | 150 °C | Ensures consistent mass filtering. |

| MS Transfer Line Temp. | 280 °C | Prevents analyte condensation between the GC and MS.[6] |

| Scan Mode | Full Scan (m/z 50-550) for identification. | Acquires the full mass spectrum for compound identification. |

| SIM/MRM Mode (for Quant) | See Table 2 below | Provides high selectivity and sensitivity for quantification by monitoring specific ions.[7][11] |

Data Analysis and Interpretation

Compound Identification

Identification of the TMS-derivatized this compound is confirmed by two criteria:

-

Retention Time: The retention time of the peak in the sample must match that of the derivatized authentic standard within a narrow window (e.g., ±0.1 minutes).

-

Mass Spectrum: The acquired EI mass spectrum of the sample peak must match the spectrum of the standard and/or a reference library (e.g., NIST).[12]

Expected Fragmentation Pattern

The EI fragmentation of silylated amines and amides is predictable. The mass spectrum of di-TMS-N-Acetylcadaverine is expected to show a molecular ion (M+) and several characteristic fragment ions.

Table 2: Key Diagnostic Ions for SIM/MRM Analysis (Note: Exact m/z values depend on the number of TMS groups added. This table assumes derivatization of the primary amine.)

| Analyte | Precursor Ion (m/z) | Product/Quantifier Ion (m/z) | Qualifier Ion (m/z) | Fragment Identity |

| Mono-TMS-N-Acetylcadaverine | 216 (M+) | 114 | 143 | Cleavage adjacent to the derivatized amine group. |

| Internal Standard | Dependent on IS used | To be determined empirically | To be determined empirically | Characteristic fragment of the chosen IS |

The fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atoms, which is a dominant fragmentation route for amines and their derivatives.[13] The loss of a methyl group (-15 amu) from a TMS moiety is also a common fragmentation.

Quantification

-

Peak Integration: Integrate the peak area for the quantifier ion of both the this compound derivative and the Internal Standard derivative.

-

Response Ratio: Calculate the ratio of the analyte peak area to the IS peak area.

-

Calibration Curve: Plot the response ratio (y-axis) against the concentration of the prepared standards (x-axis). Perform a linear regression to obtain the calibration curve and its equation (y = mx + c) and correlation coefficient (R² > 0.99).

-

Calculate Sample Concentration: Use the response ratio from the unknown sample and the regression equation to calculate the concentration of this compound in the original sample.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the reliable quantification of this compound by GC-MS. The critical steps of sample preparation and chemical derivatization are detailed with clear rationale, ensuring that the analyte is converted into a form suitable for GC analysis. By following this method, researchers can achieve the sensitivity, selectivity, and accuracy required for meaningful biomarker analysis and other metabolomics applications.

References

-

Agilent Technologies. (2018). Sample Preparation in a Bioanalytical Workflow - Part 2. YouTube. Available at: [Link]

-

De Leoz, M. L., et al. (2020). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry. Available at: [Link]

- Kushnir, M. M., et al. (2001). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Clinical Chemistry.

-

Gautier, V., et al. (2018). Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling. Plant Methods. Available at: [Link]

-

MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. Metware Biotechnology. Available at: [Link]

-

Neubauer, S., et al. (2019). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Analytical Chemistry. Available at: [Link]

-

Malcangi, S., et al. (2022). Modern sample preparation approaches for small metabolite elucidation to support biomedical research. Advances in Sample Preparation. Available at: [Link]

-

Organomation. (n.d.). Metabolomics Sample Preparation. Organomation Associates, Inc.. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). Gas chromatograph combined with mass spectrometry (GC-MS) analysis... ResearchGate. Available at: [Link]

-

Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS. ResearchGate. Available at: [Link]

-

Leif, R. N., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Thermo Fisher Scientific. (2015). The Role of GC-MS/MS in Metabolomics Experiments and the Exploration of Optimized Workflows. YouTube. Available at: [Link]

-

Ghezzi, E., et al. (1990). Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography. Available at: [Link]

-

Letertre, M. P. M., et al. (2021). Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. Metabolomics. Available at: [Link]

-

Denisov, N., et al. (2023). Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites. ChemRxiv. Available at: [Link]

-

ResearchGate. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using C Labelled Compounds. ResearchGate. Available at: [Link]

-

Christensen, B., et al. (2024). Unlocking new capabilities in the analysis of GC×GC-TOFMS data with shift-invariant multi-linearity. arXiv. Available at: [Link]

- Thermo Fisher Scientific. (n.d.). Metabolomics Strategies Using GC - MS/MS Technology. Thermo Fisher Scientific Inc..

-

van der Hooft, J. J. J., et al. (2024). The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation. Nature Communications. Available at: [Link]

-

ResearchGate. (n.d.). GC-MS Method for Quantification and Pharmacokinetic Study of Four Volatile Compounds in Rat Plasma. ResearchGate. Available at: [Link]

-

Little, J. L. (2021). Identification of Unknowns by GC-MS and LC-MS Using NIST Search with Commercial and User Libraries. YouTube. Available at: [Link]

-

Jia, B., et al. (2019). Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 2. YouTube. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. gcms.cz [gcms.cz]

- 3. youtube.com [youtube.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sfera.unife.it [sfera.unife.it]

- 9. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]

- 10. organomation.com [organomation.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Precision Quantitation of N-Acetylcadaverine via PFPA Derivatization and GC-MS

Topic: Derivatization of N-Acetylcadaverine for GC-MS analysis Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1]

Application Note: AN-NAC-001

Abstract

This compound (NAC) is a critical metabolite in the lysine catabolism pathway, serving as a biomarker for cell proliferation and bacterial metabolic activity. Its inherent polarity and low volatility necessitate robust derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2][3] This guide details a validated protocol using Pentafluoropropionic Anhydride (PFPA) to generate the stable, volatile derivative N-acetyl-N'-pentafluoropropionyl-cadaverine .[1][2][3] We provide a comprehensive workflow including liquid-liquid extraction (LLE) from biological matrices, optimized derivatization conditions, and mass spectral interpretation.

Introduction & Scientific Rationale

1.1 The Analytical Challenge

Polyamines and their acetylated derivatives are notoriously difficult to analyze due to their basicity, high polarity, and lack of chromophores. While LC-MS is an option, GC-MS remains a gold standard for metabolic profiling due to its high chromatographic resolution and reproducible fragmentation libraries.[1][2][3] However, native NAC (MW 144.[1][2]21) decomposes on hot injection ports and interacts irreversibly with silanol groups in capillary columns.[1][2]

1.2 Chemistry of Derivatization

To render NAC amenable to GC-MS, the free primary amine group must be capped. We utilize Pentafluoropropionic Anhydride (PFPA) for this purpose.[1][2][4][5][6][7] Unlike silylation reagents (e.g., MSTFA), which can be moisture-sensitive and prone to hydrolysis, perfluoroacylation provides:

-

Enhanced Stability: The resulting amide bond is thermally stable.[1][2]

-

Electronegativity: The introduction of fluorine atoms significantly increases electron capture cross-section (useful for NCI) and provides distinct mass fragments in Electron Impact (EI) mode.[1][2]

-

Specificity: PFPA selectively targets the free amine without degrading the pre-existing N-acetyl moiety under controlled conditions.[1][2]

Reaction Scheme:

Experimental Workflow

2.1 Reagents & Materials

-

Target Analyte: this compound (CAS: 32343-73-0).[1][2][3][8]

-

Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA) (Sigma/Aldrich).[1][2]

-

Internal Standard (IS): N-Acetyl-d4-cadaverine (ideal) or 1,7-Diaminoheptane.[1][2][3]

-

Solvents: Ethyl Acetate (Anhydrous), n-Butanol, Toluene.[1][2][6][7]

-

Buffers: 0.1 M HCl, 1.0 M NaOH.

2.2 Visual Workflow

Figure 1: Step-by-step workflow for the extraction and derivatization of this compound.[1][3][9]

Detailed Protocol

Step 1: Sample Preparation & Extraction

Polyamines are zwitterionic and do not extract well into non-polar solvents at neutral pH.[1][2] A "salting-out" or high-pH extraction is required.[1][2][3]

-

Aliquot: Transfer 200 µL of urine or plasma to a glass centrifuge tube.

-

IS Addition: Add 20 µL of Internal Standard solution (10 µg/mL).

-

Basification: Add 50 µL of 1.0 M NaOH to adjust pH > 11. Crucial: The amine must be deprotonated to be extractable.

-

Extraction: Add 1 mL of n-butanol . Vortex vigorously for 2 minutes.[1][2]

-

Separation: Centrifuge at 3000 x g for 5 minutes. Transfer the upper organic layer (n-butanol) to a fresh tube.[1][2]

-

Back-Extraction (Optional but Recommended for Plasma): To remove lipids, add 500 µL 0.1 M HCl to the n-butanol.[1][2] Vortex. Discard organic layer.[1][2] Re-basify the aqueous phase and re-extract with ethyl acetate or n-butanol.[1][2]

-

Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Note: Ensure no water remains, as PFPA reacts violently with water.

Step 2: Derivatization

-

Reconstitution: Redissolve the dry residue in 100 µL of Ethyl Acetate .

-

Reagent Addition: Add 50 µL of PFPA .

-

Incubation: Cap the vial tightly (crimped or screw cap with PTFE liner). Incubate at 65°C for 30 minutes .

-

Cooling: Allow the vial to cool to room temperature.

-

Solvent Exchange (Cleanup):

Step 3: GC-MS Acquisition Parameters

| Parameter | Setting |

| Instrument | Agilent 7890/5977 or equivalent |

| Column | DB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm) |

| Inlet Temp | 250°C |

| Injection Mode | Splitless (1 µL) |

| Carrier Gas | Helium at 1.0 mL/min (Constant Flow) |

| Oven Program | 70°C (1 min) → 20°C/min → 280°C (hold 3 min) |

| Transfer Line | 280°C |

| Ion Source | EI (70 eV), 230°C |

| Acquisition | Full Scan (m/z 50-500) for ID; SIM for Quantitation |

Data Analysis & Interpretation

4.1 Identification (Fragmentation Pattern)

The derivative N-acetyl-N'-pentafluoropropionyl-cadaverine (MW ~290) yields a specific fragmentation pattern in Electron Impact (EI) mode.[2][3]

-

Base Peak (Diagnostic): m/z 176 .

-

Secondary Fragment: m/z 72 .

- .

4.2 Quantitation (SIM Mode)

For high-sensitivity quantitation, set the Mass Spectrometer to Selected Ion Monitoring (SIM) mode.[2]

| Analyte | Target Ion (Quant) | Qualifier Ions | Retention Time (Approx) |

| This compound-PFP | 176 | 72, 171, 290 | 10.5 - 11.5 min |

| d4-NAC-PFP (IS) | 180 | 76, 175 | Shifts slightly earlier |

Troubleshooting & Optimization

-

Moisture Contamination: If the PFPA turns cloudy or crystals form, moisture has entered the system. Ensure all glassware is silanized and solvents are anhydrous.[1][2]

-

Incomplete Derivatization: If the native amine peak is observed (tailing), increase reaction time to 60 minutes or add 10 µL of Pyridine as a catalyst/acid scavenger.

-

Column Bleed: Remove excess PFPA by evaporation before injection.[1][2] Injecting unreacted anhydride shortens column life.[1][2]

References

-

Tsikas, D. et al. (2023).[1][2] Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine. National Institutes of Health (NIH).[1][2]

-

Halket, J. M. et al. (2005).[1][2] Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany.

-

Selleck Chemicals. (n.d.).[1][2] this compound Product Data & Structure.

-

FooDB. (n.d.). This compound Compound Summary.

Sources

- 1. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H16N2O | CID 189087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB022947) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Resolution Metabolomic Profiling of N-Acetylcadaverine

Executive Summary

N-Acetylcadaverine (C₇H₁₆N₂O) is a mono-acetylated derivative of the polyamine cadaverine. Historically overshadowed by its precursor lysine and the more abundant polyamines (putrescine, spermidine), this compound has emerged as a critical biomarker in lung cancer pathology and bacterial infection (specifically periodontitis and sepsis-associated proteolysis).

This guide provides a rigorous workflow for the quantification of this compound in biological fluids (plasma, saliva, urine). It addresses the specific analytical challenges posed by its high polarity and isobaric interferences, providing a validated HILIC-MS/MS protocol superior to conventional reverse-phase methods.

Biological Significance & Metabolic Pathway[1][2]

The Polyamine-Lysine Axis

This compound is produced through the catabolism of lysine. Unlike the ornithine-derived polyamines (putrescine), cadaverine is generated via the decarboxylation of lysine by Lysine Decarboxylase (LDC) . It is subsequently acetylated by N-acetyltransferases (NATs) , a step often upregulated in hyper-proliferative states (cancer) or bacterial dysbiosis.

Pathway Visualization

The following diagram illustrates the metabolic position of this compound, highlighting its dual origin from mammalian host metabolism and bacterial activity.

Figure 1: Metabolic trajectory of this compound. The acetylation step (blue arrow) is the rate-limiting regulatory point often dysregulated in oncology.

Analytical Challenges & Strategy

Polarity & Retention

This compound is a small, highly polar cation.

-

Challenge: It elutes in the void volume of standard C18 (Reverse Phase) columns, leading to severe ion suppression and poor reproducibility.

-

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. An Amide-functionalized column provides retention via hydrogen bonding, separating it from bulk salts and phospholipids.

Isobaric Interference

-

Mass: [M+H]⁺ = 145.13 Da.

-

Interferences: It must be chromatographically resolved from N-acetylputrescine (different mass, but similar polarity) and potential in-source fragments of larger polyamines like N-acetylspermidine .

-

Differentiation: this compound (C5 backbone) is more hydrophobic than N-acetylputrescine (C4 backbone) but less than N-acetyllysine.

Experimental Protocols

Protocol A: Sample Preparation (Plasma/Saliva)

Rationale: A "Dilute-and-Shoot" approach is insufficient due to matrix effects. Protein precipitation with Acetonitrile (ACN) is compatible with HILIC initial conditions.

Reagents:

-

LC-MS Grade Acetonitrile (ACN)

-

Internal Standard (IS): d3-N-Acetylcadaverine (if unavailable, use d8-Putrescine or d4-Lysine).

-

Formic Acid (FA).

Step-by-Step:

-

Aliquot: Transfer 50 µL of biofluid (Plasma/Serum/Saliva) to a 1.5 mL Eppendorf tube.

-

Spike IS: Add 10 µL of Internal Standard solution (1 µg/mL in water). Vortex for 5 sec.

-

Precipitation: Add 200 µL of ice-cold ACN (1:4 sample:solvent ratio).

-

Note: High organic ratio ensures protein removal and prepares sample for HILIC injection.

-

-

Agitation: Vortex vigorously for 30 sec. Incubate at -20°C for 20 min to complete precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 15 min at 4°C.

-

Transfer: Transfer 150 µL of the supernatant to an LC vial with a glass insert.

-

Critical: Do not evaporate and reconstitute in water. Injecting a water-rich sample onto a HILIC column will destroy peak shape. Keep the sample in high organic solvent.

-

Protocol B: LC-MS/MS Acquisition

Rationale: The BEH Amide column offers superior peak shape for amines compared to bare silica. High pH is not recommended due to stability; low pH (Formic acid) ensures positive ionization.

Chromatography Conditions:

-

System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.[1]

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[2][3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

| Time (min) | %B (Organic) | Event |

|---|---|---|

| 0.00 | 90% | Initial Hold (Loading) |

| 1.00 | 90% | Start Elution |

| 6.00 | 60% | Linear Gradient |

| 6.10 | 40% | Wash Step |

| 8.00 | 40% | End Wash |

| 8.10 | 90% | Re-equilibration |

| 11.00 | 90% | Ready for Injection |[4]

Mass Spectrometry Parameters (QQQ):

-

Source: ESI Positive (+).

-

Capillary Voltage: 3.0 kV.

-

Gas Temp: 350°C.

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type |

| This compound | 145.1 | 128.1 | 15 | Quantifier (Loss of NH₃) |

| 145.1 | 86.1 | 22 | Qualifier (Loss of Acetamide) | |

| 145.1 | 103.1 | 18 | Qualifier (Loss of Ketene) | |

| d3-NAc-Cadaverine (IS) | 148.1 | 131.1 | 15 | Internal Standard |

Note: Optimize Collision Energy (CE) for your specific instrument. The loss of NH₃ (-17) is the most abundant transition but less specific; the loss of acetamide (-59, resulting in m/z 86) is highly specific.

Data Interpretation & Applications

Normalization

For urinary analysis, normalize this compound concentration to Creatinine levels to account for dilution. For plasma, volumetric normalization is standard.

Case Study Applications

A. Lung Cancer Biomarker (SCCL)

Research indicates that polyamine catabolism is accelerated in Small Cell Lung Cancer (SCCL).

-

Observation: this compound levels are significantly elevated in plasma of SCCL patients compared to healthy controls.

-

Mechanism: Tumor cells upregulate NAT enzymes to shunt excess toxic cadaverine (produced by rapid growth) into the acetylated, excretable form.

-

Thresholds: While reference ranges vary, fold-changes >2.0 are often significant in longitudinal monitoring.

B. Periodontitis & Bacterial Load

This compound in saliva acts as a proxy for the metabolic activity of oral anaerobes (Porphyromonas gingivalis).

-

Observation: Smokers with periodontitis show distinct elevation of this compound compared to non-smokers.

-

Utility: It serves as a non-invasive biomarker for the transition from gingivitis to destructive periodontitis.

References

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

-

Liu, R., et al. (2017). Plasma N-acetylputrescine, cadaverine and 1,3-diaminopropane: potential biomarkers of lung cancer used to evaluate the efficacy of anticancer drugs. Oncotarget, 8(51), 88575–88585. [Link]

-

Mamilla, R., et al. (2024). Combined assessment of lysine and N-acetyl cadaverine levels assist as a potential biomarker of the smoker periodontitis. Amino Acids, 56, 41. [Link]

-

Wishart, D.S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. [Link]

-

Gika, H.G., et al. (2014). Hydrophilic interaction liquid chromatography (HILIC) in metabolomics. Journal of Separation Science. [Link]

Sources

- 1. A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ssi.shimadzu.com [ssi.shimadzu.com]

- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescent labeling of N-Acetylcadaverine for detection

Application Note: High-Fidelity Fluorescent Labeling of N-Acetylcadaverine Strategies for Metabolic Profiling and Cellular Tracking

Executive Summary

This compound (NAC), a monoacetylated derivative of the polyamine cadaverine, serves as a critical biomarker in bacterial lysine metabolism and human urinary metabolic profiling (associated with specific carcinomas). However, NAC lacks intrinsic fluorescence and chromophores, rendering it invisible to standard fluorometric detection.

This guide details two distinct labeling protocols:

-

Dansyl Chloride Derivatization: The gold standard for quantitative HPLC analysis.

-

NHS-Ester Conjugation: A targeted approach for creating fluorescent tracers for biological assays.

Strategic Analysis: The Chemical Challenge

The Target: this compound (

The pKa Constraint: The

| Feature | Protocol A: Dansylation | Protocol B: NHS-Fluorescein |

| Primary Application | Quantification (HPLC/LC-MS) | Tracking (Microscopy/Flow Cytometry) |

| Stability | High (Sulfonamide bond) | High (Amide bond) |

| Reaction Condition | Aqueous/Organic (Heat required) | Anhydrous (Room Temp) |

| Purification | Analytical Separation (on column) | Preparative HPLC (Required) |

Protocol A: Dansyl Chloride Derivatization (HPLC Quantification)

Best for: Measuring NAC levels in urine, serum, or bacterial culture supernatants.

Mechanism: Dansyl chloride (Dns-Cl) reacts with the primary amine to form a stable, highly fluorescent sulfonamide derivative.

Reagents & Equipment

-

Stock NAC Solution: 1 mM this compound in 0.1 M HCl.

-

Dansyl Chloride Solution: 10 mg/mL in Acetone (Freshly prepared; light sensitive).

-

Buffer: 0.1 M Sodium Carbonate (

), pH adjusted to 9.8. -

Quenching Agent: 10% Proline or Ammonium Hydroxide.

-

Equipment: Heating block (60°C), HPLC vials with glass inserts.

Step-by-Step Procedure

-

Alkalinization: In a microcentrifuge tube, mix 100 µL of Sample (containing NAC) with 100 µL of Sodium Carbonate Buffer (pH 9.8) .

-

Expert Insight: The high pH is non-negotiable. If the pH drops below 9.0, the amine protonates and reaction efficiency plummets.

-

-

Derivatization: Add 200 µL of Dansyl Chloride Solution . Vortex vigorously for 30 seconds.

-

Note: The solution should turn pale yellow. If it becomes clear immediately, Dns-Cl may be hydrolyzed; add more.

-

-

Incubation: Incubate at 60°C for 30 minutes in the dark.

-

Causality: Heat drives the reaction to completion and ensures the sulfonamide bond formation is thermodynamically favored over hydrolysis.

-

-

Quenching: Add 50 µL of 10% Proline solution. Incubate for 5 minutes.

-

Why? Proline scavenges excess Dns-Cl, preventing it from damaging the HPLC column or interfering with the baseline.

-

-

Clarification: Centrifuge at 12,000 x g for 5 minutes to remove any precipitated byproducts. Transfer supernatant to HPLC vials.

HPLC Detection Parameters

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: Fluorescence (

).

Protocol B: NHS-Fluorescein Conjugation (Cellular Tracking)

Best for: Creating a fluorescent tracer to study NAC uptake in cells.[2]

Critical Technical Note: Unlike proteins, NAC is a small molecule (~158 Da). You cannot use dialysis or spin columns (3K MWCO) to remove free dye. Purification must be performed via Preparative HPLC or TLC.

Reagents

-

NAC: Dry powder or dissolved in anhydrous DMSO.

-

Fluorophore: NHS-Fluorescein (or NHS-Rhodamine).[2]

-

Base: Triethylamine (TEA).

-

Solvent: Anhydrous DMSO or DMF.

Step-by-Step Procedure

-

Dissolution: Dissolve 1.6 mg NAC (10 µmol) in 200 µL anhydrous DMSO.

-

Activation: Add 1.5 µL Triethylamine (approx. 1.1 equivalents) to ensure the amine is deprotonated.

-

Conjugation: Add 5 mg NHS-Fluorescein (approx. 10.5 µmol) dissolved in 100 µL DMSO.

-

Stoichiometry: A slight excess of dye ensures all NAC is labeled, but makes purification harder. A 1:1 ratio is preferred if you can separate the product easily.

-

-

Reaction: Incubate at Room Temperature for 2 hours (protected from light).

-

Purification (Mandatory):

-

Inject the reaction mixture onto a Semi-Prep C18 HPLC column.

-

Collect the peak corresponding to the conjugate (typically elutes between free NAC and free hydrolyzed dye).

-

Lyophilize the collected fraction to obtain the pure tracer.

-

Visualization of Workflows

Figure 1: Reaction Logic & Mechanism

This diagram illustrates the parallel pathways for the two protocols and the chemical transformation.

Caption: Mechanistic pathways for converting non-fluorescent NAC into detectable derivatives via Sulfonamide (Top) or Amide (Bottom) formation.

Figure 2: The Self-Validating Analytical Workflow

This flowchart demonstrates the critical control points to ensure data integrity.

Caption: Analytical workflow emphasizing the Internal Standard spike and Retention Time validation steps.

Validation & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Signal Intensity | pH < 9.5 during reaction.[2][3] | Ensure Carbonate buffer is fresh and pH is verified.[2] |

| Multiple Peaks | Incomplete derivatization or hydrolysis.[2] | Increase Dns-Cl concentration; ensure anhydrous storage of reagents. |

| Baseline Noise | Excess unquenched Dns-Cl. | Extend the Proline quenching step to 10 minutes. |

| Precipitation | Sample too concentrated or high salt.[2] | Dilute sample 1:5 before derivatization.[2] |

Validation Standard: To validate the identity of your labeled NAC, perform a "Spike-and-Recovery" test. Add a known amount of pure NAC to a blank matrix, derivatize, and calculate the recovery percentage. Acceptable recovery is 85-115%.[2]

References

-

Hiramatsu, K., et al. (1995). "this compound as a novel polyamine derivative in human urine."[2] Journal of Biochemistry.

-

Kovács, A., et al. (2019). "Liquid chromatography-mass spectrometry for the determination of biogenic amines and polyamines." Journal of Chromatography B.

-

Molnár-Perl, I. (2003). "Quantitation of amino acids and amines by chromatography: methods and protocols." Journal of Chromatography Library, Vol 70.

-

Thermo Fisher Scientific. "Amine-Reactive Probes - Chemistry Guide."

Sources

Troubleshooting & Optimization

Technical Support Center: N-Acetylcadaverine (NAC) Stabilization & Analysis

Status: Operational Ticket Focus: Preventing degradation of N-Acetylcadaverine in biological matrices (Plasma, Urine, Tissue). Assigned Specialist: Senior Application Scientist, Bioanalytical Division.

Core Directive: The Stability Imperative[1]

This compound (NAC) is a critical minor metabolite in the polyamine pathway, often serving as a biomarker for lysine catabolism and specific metabolic disorders. Its quantification is notoriously difficult not just due to low abundance, but because it sits at a "metabolic crossroad."

The Problem: NAC is chemically and enzymatically labile. In biological matrices, it faces two immediate threats:

-

Deacetylation: Reversion to Cadaverine via acylases.

-

Oxidative Deamination: Degradation by Monoamine Oxidases (MAO-B) and Diamine Oxidases (DAO).

The Solution: You cannot simply "freeze and hope." You must employ an Acid Trap strategy immediately upon collection to protonate the amine groups (preventing oxidation) and denature the catabolic enzymes (preventing deacetylation).

Mechanism of Degradation (Visualized)

To prevent degradation, you must understand the enemy. The following diagram illustrates the specific pathways that destroy NAC in untreated samples.

Figure 1: The "War on Stability." Acidification acts as a dual-shield, simultaneously inhibiting enzymatic breakdown and chemically stabilizing the amine moiety.

Standard Operating Procedures (SOPs)

Protocol A: Urine Sample Collection (The "Acid Trap")

Urine contains high salt concentrations but lower protein content than plasma. The primary risk here is bacterial contamination and pH instability.

Step-by-Step:

-

Preparation: Pre-load collection tubes with 6M Hydrochloric Acid (HCl) .

-

Ratio: 20 µL of 6M HCl per 1 mL of expected urine.

-

-

Collection: Collect mid-stream urine directly into the pre-acidified container.

-

Verification: Check pH immediately. Target pH is < 2.0 .

-

Clarification: Centrifuge at 2,000 x g for 10 minutes at 4°C to remove cellular debris.

-

Storage: Transfer supernatant to cryovials. Store at -80°C.

Protocol B: Plasma/Serum Processing (Protein Precipitation)

Plasma is rich in amine oxidases. Simple freezing is insufficient as enzymes can reactivate during the thawing process.

Step-by-Step:

-

Harvest: Collect blood into EDTA tubes (Purple top). Avoid Heparin as it can interfere with LC-MS.

-

Separation: Centrifuge immediately (within 30 mins) at 1,500 x g for 15 mins at 4°C.

-

Precipitation (The Critical Step):

-

Transfer 200 µL Plasma to a fresh tube.

-

Add 50 µL of 10% Trichloroacetic Acid (TCA) or 0.4M Perchloric Acid (PCA) containing Internal Standard.

-

Why? This instantly precipitates proteins (enzymes) and acidifies the sample.

-

-

Vortex & Spin: Vortex vigorously for 30 seconds. Centrifuge at 10,000 x g for 10 mins at 4°C.

-

Recovery: Transfer the clear supernatant to a glass vial (plastic can adsorb polyamines). Store at -80°C.

Troubleshooting & FAQs

Q1: "My NAC signal drops by 50% after a single freeze-thaw cycle. Why?"

Diagnosis: Reactivation of residual amine oxidases or adsorption to plastic. The Fix:

-

Never freeze raw plasma. Always deproteinize (precipitate) before freezing.

-

If using urine, ensure pH < 2.0. At neutral pH, NAC is unstable.

-

Material Check: Polyamines and their acetylated derivatives stick to polypropylene. Use silanized glass vials or high-quality low-bind plastics for storage.

Q2: "I see 'ghost peaks' or carryover in my LC-MS chromatogram."

Diagnosis: Polyamine derivatives are sticky and highly polar. They bind to the LC flow path. The Fix:

-

Needle Wash: Use a strong wash solvent: Acetonitrile:Water:Formic Acid (50:49:1) with 0.1% Trifluoroacetic Acid (TFA).

-

Column Choice: Standard C18 often fails. Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or use an ion-pairing agent (HFBA) with C18.

Q3: "Should I use derivatization?"

Recommendation: Yes. Native NAC is difficult to ionize efficiently and retain.

-

Method: Dansyl Chloride or Isobutyl Chloroformate (IBCF) derivatization.

-

Benefit: Increases hydrophobicity (better retention on C18) and ionization efficiency (10-100x sensitivity gain).

-

Reference: See Byun et al.[1] methodology for carbamoylation.[1]

Comparative Data: Stabilizing Agents

| Stabilizing Agent | Mechanism | Pros | Cons | Recommended Matrix |

| HCl (6M) | pH reduction | Cheap, effective for urine, minimal mass spec interference. | Does not precipitate proteins well. | Urine |

| TCA (10%) | Protein Precip. + pH | Excellent enzyme removal. | Can cause ion suppression in MS if not washed. | Plasma/Serum |

| Perchloric Acid | Protein Precip.[2] + pH | Strongest precipitation. | Explosive hazard; requires neutralization before some assays. | Tissue Homogenate |

| EDTA | Chelation | Inhibits metal-dependent oxidases (DAO). | Insufficient alone; must be combined with acid. | Blood Collection |

LC-MS/MS Workflow Validation (Visualized)

The following diagram outlines a robust, self-validating workflow for NAC quantification.

Figure 2: Validated Workflow. Note the addition of Internal Standard (IS) BEFORE precipitation. This ensures the IS experiences the same degradation/loss events as the analyte, correcting for errors.

References

-

Validation of LC-MS/MS for Endogenous N-Acylethanolamides. Source: NIH / PubMed Context: Establishes the utility of chemical isotope labeling and derivatization (Acetyl chloride-d3) to stabilize and quantify trace acetylated metabolites in biological samples. URL:[Link]

-

Strategies in quantitative LC-MS/MS analysis of unstable small molecules. Source: NIH / PubMed Context: Defines the "Golden Hour" protocols and the necessity of acidification to inhibit esterases and oxidases in plasma. URL:[Link]

-

Polyamines in biological samples: Rapid and robust quantification. Source: NIH / PubMed Context: Provides the specific protocol for using TCA (Trichloroacetic acid) for protein precipitation and isobutyl chloroformate derivatization for polyamines. URL:[Link]

-

Monoamine oxidase inactivation: from pathophysiology to therapeutics. Source: NIH / PMC Context: details the enzymatic mechanisms (MAO-A/B) responsible for the oxidative deamination of monoamines, validating the need for enzyme inhibition during sample prep. URL:[Link]

-

Assessment of human plasma and urine sample preparation. Source: Royal Society of Chemistry (Analyst) Context: Compares monophasic vs. biphasic extraction methods for metabolomics, highlighting the stability profiles of polar metabolites in urine vs. plasma. URL:[Link]

Sources

Technical Support Center: Optimizing Derivatization for N-Acetylcadaverine Quantification

Welcome to the technical support center for the optimization of N-Acetylcadaverine derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the quantification of this compound. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles to empower you to make informed decisions in your experimental design.

Introduction to this compound and the Need for Derivatization

This compound is a mono-acetylated polyamine and a human metabolite.[1] Its quantification is crucial in various biomedical research areas. However, like many biogenic amines, this compound lacks a native chromophore or fluorophore, making its detection by common analytical techniques like HPLC with UV-Vis or fluorescence detection challenging.[2][3] Furthermore, its polarity can lead to poor retention on standard reverse-phase chromatography columns.[4]

Derivatization is a chemical modification process that addresses these challenges by introducing a "tag" onto the analyte molecule.[2] This tag can enhance detectability by adding a fluorescent or UV-absorbing group and improve chromatographic behavior by increasing the hydrophobicity of the molecule.[4][5] One of the most widely used and versatile derivatizing agents for primary and secondary amines is Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride).[4][6] This guide will focus on optimizing the dansylation of this compound for robust and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so critical in the dansylation of this compound?

A1: The dansylation reaction is highly pH-dependent. The reaction involves the nucleophilic attack of the unprotonated primary amine group of this compound on the sulfonyl chloride group of Dansyl Chloride. An alkaline environment (typically pH 9-11) is necessary to ensure that the primary amine is deprotonated and thus, a potent nucleophile.[7] However, excessively high pH can lead to the hydrolysis of Dansyl Chloride, reducing the reagent's availability and potentially leading to incomplete derivatization. Therefore, maintaining a stable, optimal pH with a buffer (e.g., sodium bicarbonate/carbonate or borate) is essential for quantitative and reproducible results.[7][8]

Q2: What are the common signs of incomplete derivatization, and how can I address it?

A2: Incomplete derivatization manifests as poor sensitivity, non-linear calibration curves, and inconsistent peak areas in your chromatograms. To address this, several factors should be optimized:

-

Reagent Concentration: Ensure a sufficient molar excess of Dansyl Chloride to this compound. A 2:1 molar ratio of the derivatizing agent to active hydrogens is a good starting point.

-

Reaction Time and Temperature: These parameters are interdependent. Increasing the temperature can shorten the required reaction time. Optimization studies have shown that for biogenic amines, temperatures between 40°C and 60°C for 45 to 60 minutes are often effective.[5][7][9]

-

Solvent: Dansyl Chloride is typically dissolved in a non-aqueous, water-miscible solvent like acetonitrile (ACN).[4][8] Ensure the reagent is fully dissolved before adding it to the aqueous sample buffer to prevent precipitation and ensure homogenous reaction conditions.

Q3: Can I use a different derivatizing agent for this compound?

A3: Yes, several other derivatizing agents can be used for primary and secondary amines, each with its own advantages.[10] Some common alternatives include:

-